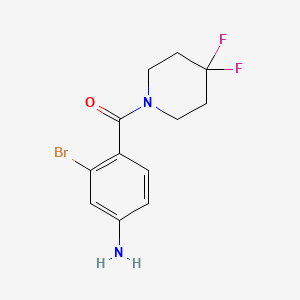
1-(2-Bromo-4,6-dimethylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-4,6-dimethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including pharmaceuticals, organocatalysis, and the synthesis of heterocycles. The compound’s structure features a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a guanidine moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-4,6-dimethylphenyl)guanidine can be achieved through several routes. One common method involves the reaction of 2-bromo-4,6-dimethylphenylamine with cyanamide under specific conditions to form the desired guanidine derivative. The reaction typically requires the presence of a base, such as sodium hydroxide, and is carried out in an organic solvent like ethanol .
Industrial production methods may involve more efficient and scalable processes, such as the use of commercially available guanylating reagents like di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, leading to the formation of the desired guanidine compound .
Analyse Chemischer Reaktionen
1-(2-Bromo-4,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The guanidine moiety can participate in cyclization reactions to form heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-4,6-dimethylphenyl)guanidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-4,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, such as enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s bromine atom and methyl groups also contribute to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-4,6-dimethylphenyl)guanidine can be compared with other guanidine derivatives, such as:
This compound vs. 1-(2-Chloro-4,6-dimethylphenyl)guanidine: The presence of a bromine atom in the former compound imparts different reactivity and binding properties compared to the chlorine atom in the latter.
This compound vs. 1-(2-Bromo-4,6-dimethylphenyl)thiourea: The guanidine moiety in the former compound provides different chemical and biological properties compared to the thiourea moiety in the latter.
Eigenschaften
Molekularformel |
C9H12BrN3 |
|---|---|
Molekulargewicht |
242.12 g/mol |
IUPAC-Name |
2-(2-bromo-4,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12BrN3/c1-5-3-6(2)8(7(10)4-5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChI-Schlüssel |
NHEAGBFICRXDQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)
![1-[(3,5-Dichloropyrazin-2-yl)amino]-2-propanone](/img/structure/B13684027.png)

![2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13684037.png)




![2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)

![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)


![Methyl 1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-b]pyrrole-3-carboxylate](/img/structure/B13684105.png)
